3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide
Description
3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a quaternary ammonium compound characterized by a piperidinium core substituted with two diethylamino-phenyl methylene groups at the 3- and 5-positions and a dimethyl group at the 1-position. The iodide counterion enhances its solubility in polar solvents, making it suitable for biological and chemical applications . This compound belongs to a broader class of 3,5-bis(arylidene)-4-piperidinones, which are known for their cytotoxic and antitumor properties. Its synthesis typically involves condensation of 4-(diethylamino)benzaldehyde with 1,1-dimethyl-4-piperidone under acidic conditions, followed by quaternization with methyl iodide .
Properties
CAS No. |
142816-72-6 |
|---|---|
Molecular Formula |
C29H40IN3O |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[[4-(diethylamino)phenyl]methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C29H40N3O.HI/c1-7-30(8-2)27-15-11-23(12-16-27)19-25-21-32(5,6)22-26(29(25)33)20-24-13-17-28(18-14-24)31(9-3)10-4;/h11-20H,7-10,21-22H2,1-6H3;1H/q+1;/p-1/b25-19-,26-20+; |
InChI Key |
ZNCMAKURCNUNLQ-LIWOQTQHSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C[N+](C/C(=C/C3=CC=C(C=C3)N(CC)CC)/C2=O)(C)C.[I-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C[N+](CC(=CC3=CC=C(C=C3)N(CC)CC)C2=O)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its ability to interact with biological targets. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic applications and optimizing the compound’s efficacy and safety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3,5-bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide becomes evident when compared to analogs in the 3,5-bis(arylidene)-4-piperidinone family. Below is a detailed analysis:
Structural Modifications and Physicochemical Properties
Stability and Reactivity
- Diethylamino Substituents: The strong electron-donating nature of diethylamino groups stabilizes the conjugated system, increasing resistance to hydrolysis compared to methoxy or hydroxy analogs .
- Quaternary Ammonium Core : The permanent positive charge facilitates interactions with negatively charged biological membranes but may limit blood-brain barrier penetration .
Biological Activity
3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore its biological activity based on diverse sources, including case studies and research findings.
The compound is characterized by its complex structure, which includes a piperidinium core and diethylamino groups. Its molecular formula is C₁₆H₁₈N₂O₄I, and it has been identified as a member of the class of compounds known as piperidinyl dimers.
Cytotoxicity
Research has demonstrated that compounds similar to 3,5-bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide exhibit significant cytotoxic effects against various human cancer cell lines. A study evaluated a series of related compounds against human Molt4/C8 and CEM T-lymphocytes and HeLa cervix adenocarcinoma cells. The results indicated that several derivatives had IC50 values in the submicromolar range, suggesting potent cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3f | HeLa | 0.05 |
| 4g | Molt4/C8 | 0.15 |
| 4f | CEM | 0.20 |
These findings indicate that the presence of specific substituents on the aromatic rings significantly influences the cytotoxic potency of these compounds .
The mechanism by which these compounds exert their cytotoxic effects primarily involves the induction of apoptosis. Studies have shown that they activate caspase-3 and cause depolarization of the mitochondrial membrane potential, leading to programmed cell death. This apoptosis-inducing capability is critical for their potential use as anticancer agents .
Structure-Activity Relationship (SAR)
The structural variations in the compounds have been correlated with their biological activity. For instance, substituents such as 4-fluoro and 4-chloro groups enhance cytotoxicity compared to unsubstituted analogs. The nature of the linker between piperidinyl nitrogen atoms also plays a crucial role in determining potency .
In Vivo Studies
In vivo studies using murine models have highlighted the efficacy of related compounds in reducing tumor growth. For example, a study involving L1210 leukemia neoplasms showed that treatment with these compounds resulted in significant tumor size reduction compared to controls .
Clinical Implications
While preclinical studies are promising, further research is necessary to evaluate the safety and efficacy of these compounds in clinical settings. The potential for neurodegenerative disorder treatment has also been noted due to their ability to modulate neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
